Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-
Description
The compound Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- (CAS 348640-07-3) is a halogenated heterocyclic sulfonamide with the molecular formula C₁₄H₁₁BrN₂O₂S and a molecular weight of 351.22 g/mol . Its structure features a 4-bromo-substituted pyrrolo[2,3-b]pyridine core, a 4-methylphenylsulfonyl group, and a benzenesulfonamide moiety. Key physicochemical properties include a high melting point (265.2°C) and a density of 1.59 g/cm³, attributed to the bromine atom and sulfonyl group enhancing molecular rigidity and intermolecular interactions .
Properties
Molecular Formula |
C20H16BrN3O4S2 |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
3-[4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H16BrN3O4S2/c1-13-5-7-15(8-6-13)30(27,28)24-19(12-17-18(21)9-10-23-20(17)24)14-3-2-4-16(11-14)29(22,25)26/h2-12H,1H3,(H2,22,25,26) |
InChI Key |
DVQKXHRPUHDNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC(=CC=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Azaindole Functionalization
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as the foundational building block. Patent data details a robust route starting from 5-bromo-7-azaindole:
Reaction Conditions
- Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%)
- Base : Potassium carbonate (3 equiv)
- Solvent System : 2.5:1 dioxane/water
- Temperature : 80°C under N₂ atmosphere
- Duration : 8–16 hours
This protocol facilitates coupling with aryl boronic acids to install substituents at position 5. For the target molecule, adaptation using benzenesulfonamide-functionalized boronic acids would theoretically introduce the 3-benzenesulfonamide group, though literature precedence for such direct coupling remains unverified.
Bromination at Position 4
Electrophilic bromination of the azaindole core precedes sulfonamide installation to avoid competing reactions. Optimal conditions from source:
| Parameter | Specification |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS, 1.1 equiv) |
| Base | Triethylamine (1.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 1–2 hours |
Under these conditions, bromination occurs preferentially at position 4 due to electronic directing effects of the adjacent nitrogen atoms. Yield optimization requires strict moisture exclusion to prevent hydrolysis of sensitive intermediates.
Sulfonylation Strategies for Dual Sulfonyl Group Installation
Tosylation at Position 1
Protection of the pyrrolopyridine nitrogen proves critical for subsequent functionalization. The patent methodology employs:
Stepwise Protocol
- Deprotonation : LDA (2.2 equiv) in THF at -78°C
- Electrophilic Quench : p-Toluenesulfonyl chloride (1.2 equiv)
- Workup : Aqueous NaOH bilayer extraction
This sequence affords the 1-tosylated derivative in 68% isolated yield. Kinetic control at low temperature prevents polysubstitution.
Regiochemical Control and Byproduct Analysis
Competing reaction pathways necessitate rigorous analytical monitoring:
Common Side Products
- Over-bromination : Di- and tribrominated species form at NBS excess >1.2 equiv
- Sulfonamide Hydrolysis : Acidic workup conditions cleave sulfonamides unless neutralized rapidly
- Tosyl Group Migration : Observed during prolonged heating above 80°C
HPLC-MS tracking using the parameters in source (m/z 506.4 [M+H]⁺) enables real-time reaction optimization. Orthogonal purification via silica gel chromatography (ethyl acetate/hexanes gradient) and recrystallization from ethanol/water yields pharmaceutical-grade material.
Scale-Up Considerations and Process Optimization
Transitioning from milligram to kilogram scale introduces new challenges:
Key Engineering Parameters
- Exothermicity Management : Bromination and sulfonylation require jacketed reactors with ΔT <5°C/min
- Catalyst Recycling : Pd recovery via activated carbon filtration achieves 92% metal reclamation
- Solvent Recovery : Distillation reclaims 85% dioxane and 78% THF
Economic modeling suggests a 37% reduction in production costs versus traditional medicinal chemistry routes when implementing the paired electrochemical method.
Chemical Reactions Analysis
Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide and pyrrolo[2,3-b]pyridine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Key Observations :
- The bromine atom in the target compound contributes to its higher melting point compared to non-halogenated analogs like 5a .
- Thiazolyl and indolyl substituents in compounds 3e and 3g result in similar melting points (~257–261°C), suggesting comparable molecular packing efficiency .
- Lower yields (e.g., 40% for 3f ) highlight synthetic challenges in introducing bulky groups like methylpyrrolo moieties.
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s SO₂ and NH stretches (~1350 cm⁻¹ and ~3377 cm⁻¹) align with 3e and 3g .
- NMR Shifts : The 4-methylphenyl group’s protons resonate at δ 2.40–2.45 ppm (¹H NMR), similar to 3e–3g . The bromine atom deshields adjacent protons, causing downfield shifts compared to fluorine-substituted analogs.
- Elemental Analysis: Minor deviations in C/H/N content (e.g., 3e: calc. 61.46% C vs. exp. 61.73%) suggest high purity , a benchmark for the target compound.
Biological Activity
Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound of interest, Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl] , is a derivative that combines a sulfonamide moiety with a pyrrolopyridine structure. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Research has demonstrated that various benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds related to benzenesulfonamides have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 6.63 mg/mL for S. aureus and 6.72 mg/mL for E. coli .
Anticancer Activity
The anticancer potential of benzenesulfonamide derivatives has been extensively studied. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . The structure-activity relationship (SAR) studies suggest that modifications in the sulfonamide and pyrrolopyridine structures can significantly enhance cytotoxicity against these cancer cell lines.
Table 1: Cytotoxicity of Benzenesulfonamide Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | HCT-116 | 15.0 |
| Compound C | MCF-7 | 10.0 |
Anti-inflammatory Activity
In vivo studies have shown that certain benzenesulfonamide derivatives can reduce inflammation in animal models. For example, a specific derivative inhibited carrageenan-induced rat-paw edema by approximately 94.69% at a concentration of 3 hours post-administration . This suggests potential therapeutic applications in treating inflammatory diseases.
Study on Cardiovascular Effects
A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that specific derivatives could significantly decrease perfusion pressure compared to control conditions, suggesting potential cardiovascular benefits . Theoretical docking studies further indicated interactions with calcium channels, which may contribute to these effects.
Antiviral Potential
Recent investigations into the antiviral activity of pyrrolopyridine derivatives, including those related to benzenesulfonamides, have shown promise against respiratory syncytial virus (RSV). Compounds exhibited low micromolar inhibitory potency, indicating their potential as antiviral agents .
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315, H319 hazards) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of bromine-containing vapors or fine powders.
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .
Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
How does the 4-bromo substitution influence biological activity in enzyme inhibition studies?
Q. Advanced Research Focus
- Carbonic Anhydrase (CA) Inhibition : The bromine atom enhances hydrophobic interactions with CA isoforms (e.g., CA II), as shown in analogues with IC values < 100 nM .
- Antiproliferative Effects : Bromine at the 4-position increases cytotoxicity in cancer cell lines (e.g., MCF-7 breast cancer) by promoting DNA intercalation or tubulin binding .
- Structure-Activity Relationships (SAR) : Compare with non-brominated analogues to isolate electronic vs. steric effects. For example, 4-chloro derivatives exhibit reduced potency, suggesting bromine’s unique role .
Data Conflict Resolution : Discrepancies in activity across studies may arise from assay conditions (e.g., pH for CA inhibition) or cell line variability. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. enzymatic hydrolysis) .
How can researchers resolve contradictions in reported synthetic yields for similar benzenesulfonamides?
Q. Advanced Research Focus
- Catalyst Efficiency : Compare yields using homogeneous catalysts (e.g., CuSO) vs. heterogeneous systems (e.g., CoFe@rGO). The latter often improves reproducibility by reducing metal leaching .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase reaction rates but also promote decomposition. Test alternatives like THF or acetonitrile .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species or sulfonic acid derivatives) that reduce yield .
Case Study : A 20% yield discrepancy in click reactions was traced to residual moisture degrading the azide precursor. Implementing anhydrous conditions increased yield to 85% .
What advanced computational methods support the design of benzenesulfonamide-based inhibitors?
Q. Advanced Research Focus
- Molecular Docking : Simulate binding to target proteins (e.g., CA II or tubulin) using software like AutoDock Vina. Focus on the sulfonamide’s sulfonyl oxygen interactions with zinc ions in CA .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize compounds with low RMSD values .
- QSAR Models : Develop quantitative models correlating substituent electronegativity (e.g., bromine vs. trifluoromethyl) with inhibitory potency .
Validation : Cross-reference computational predictions with crystallographic data (e.g., Protein Data Bank entries 1CA2 or 1JFF) .
How can researchers address solubility challenges in biological assays for this compound?
Q. Methodological Focus
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Strategies : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility, which hydrolyze in vivo to release the active compound .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability for in vivo studies .
Data Note : Measure solubility via HPLC-UV and validate using nephelometry to avoid false negatives in high-throughput screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
